2-(4-クロロフェノキシ)ニコチンアミド

説明

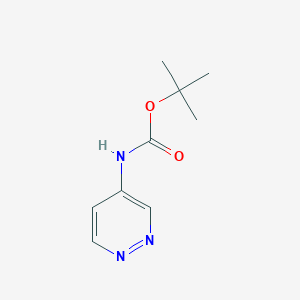

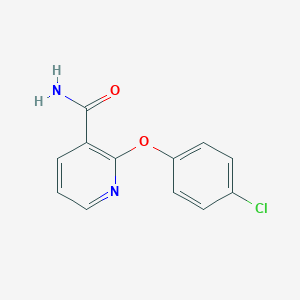

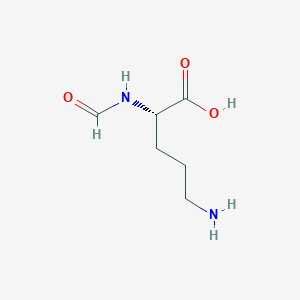

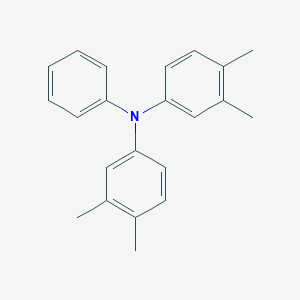

2-(4-Chlorophenoxy)nicotinamide is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-chlorophenoxy group

科学的研究の応用

抗菌作用

ニコチンアミド誘導体、特に2-(4-クロロフェノキシ)ニコチンアミドは、抗菌作用について研究されています . これらの化合物は、様々な細菌株に対して有望な結果を示しており、新たな抗菌剤開発の可能性を秘めています .

抗バイオフィルム作用

抗菌作用に加えて、ニコチンアミド誘導体は抗バイオフィルム作用についても研究されています . バイオフィルムは、従来の抗生物質に抵抗性を持つことが多い細菌の集団であるため、これらのバイオフィルムを破壊できる物質は、医療分野で大きな関心を集めています .

計算機解析

2-(4-クロロフェノキシ)ニコチンアミドを含むこれらの化合物は、計算機解析の対象にもなっています . これらの研究は、これらの化合物の電子特性を理解するのに役立ち、反応性や潜在的な用途に関する洞察を提供します .

合成と特性評価

ニコチンアミド誘導体の合成と特性評価は、活発な研究分野です . これらの化合物を効率的に合成し、構造を正確に決定する方法を理解することは、それらのさらなる開発と応用に不可欠です .

ヒトの健康における潜在的な役割

2-(4-クロロフェノキシ)ニコチンアミドの母体化合物であるニコチンアミドは、ヒトの健康において重要な役割を果たしています . それは、数多くの代謝反応に関与する補酵素であるNAD+の生合成に関与しています。 ニコチンアミドの誘導体は、これらの有益な効果の一部を共有している可能性があります

作用機序

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

It is known that all components of vitamin b3, which includes nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components are collectively referred to as NAD(P)(H) .

生化学分析

Biochemical Properties

It is known that nicotinamide, a related compound, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells

Cellular Effects

It is possible that, like other nicotinamides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nicotinamide, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that nicotinamide, a related compound, is involved in the tryptophan-nicotinamide pathway .

特性

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSIEDJQUZNDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379263 | |

| Record name | 2-(4-chlorophenoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-80-5 | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)